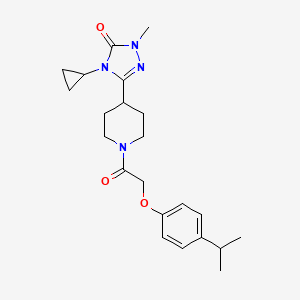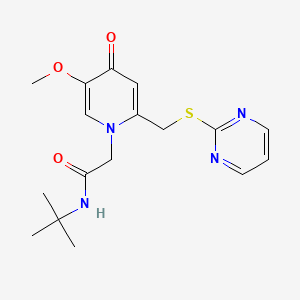![molecular formula C16H14F3N7O B2355956 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380097-06-1](/img/structure/B2355956.png)
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of the mitochondrial enzyme complex I, which has led to its use in studying Parkinson's disease and other neurodegenerative disorders. In
Wirkmechanismus
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one inhibits the mitochondrial enzyme complex I, which is involved in the production of ATP, the energy currency of the cell. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause oxidative damage to cells. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is also selectively taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+, a toxic compound that causes degeneration of these neurons.
Biochemical and Physiological Effects:
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to cause selective degeneration of dopaminergic neurons in the brain, leading to Parkinson's-like symptoms in animal models. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one also causes an increase in ROS production, which can lead to oxidative damage to cells. In addition, 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to affect the function of other mitochondrial enzymes, leading to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective uptake by dopaminergic neurons and ability to cause degeneration of these neurons make it a useful model for studying the disease. However, 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has limitations in that it only causes a partial degeneration of dopaminergic neurons, and its effects on other cell types and tissues are not well understood.
Zukünftige Richtungen
Future research on 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one should focus on understanding its effects on other cell types and tissues, as well as its potential use in studying other neurodegenerative disorders. In addition, the development of new compounds that selectively target dopaminergic neurons and cause more complete degeneration could be valuable tools for studying Parkinson's disease. Finally, the use of 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in combination with other compounds or therapies could provide insights into potential treatments for the disease.
Synthesemethoden
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)pyridine-4-carboxylic acid with 1-methyl-6-nitro-9H-purine in the presence of a coupling reagent such as EDCI. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been used extensively in scientific research to study Parkinson's disease and other neurodegenerative disorders. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is selectively taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+, a toxic compound that causes degeneration of these neurons. This process is similar to the degeneration that occurs in Parkinson's disease, making 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one a valuable tool for studying the disease.
Eigenschaften
IUPAC Name |
4-(9-methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24-9-23-13-14(24)21-8-22-15(13)25-4-5-26(12(27)7-25)10-2-3-20-11(6-10)16(17,18)19/h2-3,6,8-9H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDFFVBQPRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)


![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)


![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)


![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)